4-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride
Overview
Description
The compound “4-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride” is a chemical with the molecular formula C14H20BrCl2NO and a molecular weight of 369.12 . It is used in the field of chemistry for various purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring attached to a bromo-chloro-dimethylphenoxy group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, but these details are not available in the current literature.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (369.12) and molecular formula (C14H20BrCl2NO) . Other properties such as melting point, boiling point, and solubility would need to be determined experimentally.Scientific Research Applications
Metabolic Activity in Obese Rats
Massicot, Steiner, and Godfroid (1985) investigated a compound structurally similar to the one , focusing on its metabolic activity in obese rats. They found that chronic administration led to reduced food intake and weight gain, with an observed increase in free fatty acid concentration in treated obese rats (Massicot, Steiner, & Godfroid, 1985).
Stereoselective Synthesis of Piperidines
Mollet et al. (2011) explored the reactivity of 2-(2-mesyloxyethyl)azetidines, leading to the stereoselective preparation of various new 4-substituted piperidines. This synthesis route offers a convenient alternative for preparing 3,4-disubstituted piperidines, valuable templates in medicinal chemistry (Mollet, Catak, Waroquier, Van Speybroeck, D’hooghe, & de Kimpe, 2011).
Feeding Behavior and Neuropsychopharmacology
Another study by Massicot, Thuillier, and Godfroid (1984) on a related compound found it affects feeding behavior by acting on the satiety center, reducing obesity in mice without showing toxicity or psychotropic activity (Massicot, Thuillier, & Godfroid, 1984).
Cyclic Organophosphorus Compounds
Edmundson and Mitchell (1968) discussed the synthesis of cyclic organophosphorus compounds involving reactions with piperidine, suggesting potential applications in the development of new organophosphorus-based materials (Edmundson & Mitchell, 1968).
Powder Diffraction Data of Potential Pesticides
Olszewska, Tarasiuk, and Pikus (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide by X-ray powder diffraction, highlighting their potential as pesticides. This study underscores the importance of structural characterization in the development of chemical agents (Olszewska, Tarasiuk, & Pikus, 2011).
Properties
IUPAC Name |
4-[(2-bromo-4-chloro-3,5-dimethylphenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrClNO.ClH/c1-9-7-12(13(15)10(2)14(9)16)18-8-11-3-5-17-6-4-11;/h7,11,17H,3-6,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIFEGKIVPQUTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Br)OCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrCl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220032-68-7 | |
Record name | Piperidine, 4-[(2-bromo-4-chloro-3,5-dimethylphenoxy)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220032-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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